molecular formula C7H8N2O B2470715 2,3-Dihydrofuro[3,2-c]pyridin-4-amine CAS No. 1539440-00-0

2,3-Dihydrofuro[3,2-c]pyridin-4-amine

Cat. No.: B2470715
CAS No.: 1539440-00-0
M. Wt: 136.154
InChI Key: ZFNBGJOBGMMHAA-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,2-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H8N2O. It is a fused bicyclic structure combining a furan ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrofuro[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of intermediate compounds in the presence of palladium on carbon (Pd/C) as a catalyst. For example, Intermediate 1B can be dissolved in methanol and acetic acid, followed by the addition of 10% Pd/C. The reaction mixture is then subjected to hydrogenation at a pressure of 10 bar of hydrogen at 50°C under vigorous stirring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan oxides, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,3-Dihydrofuro[3,2-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

2,3-Dihydrofuro[3,2-c]pyridin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of an amine group, which can be further functionalized for various applications.

Properties

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1,3H,2,4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNBGJOBGMMHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539440-00-0
Record name 2H,3H-furo[3,2-c]pyridin-4-amine
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